Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure, which includes a bromine atom, a chloromethyl group, and a carboxylate ester. The unique arrangement of these functional groups makes it a valuable scaffold in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It contains multiple functional groups, including a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate ester group . These groups may interact with biological molecules, potentially influencing various organic reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
The carboxylate ester group in the compound may influence its solubility in aqueous solutions , potentially affecting its bioavailability.
Result of Action
The functionalization of imidazo[1,2-a]pyridines is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives , which may have various applications in medicinal chemistry .
Action Environment
The presence of the carboxylate ester group may enhance the compound’s solubility in aqueous solutions , potentially influencing its behavior in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires an aryl or carboxylate group at the β position for subsequent reduction to an OH group and derivatization . Another method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium . These processes, however, face challenges related to product separation and the use of undesirable solvents like N,N-dimethylformamide and acetonitrile .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The bromine and chloromethyl groups can be oxidized under specific conditions.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromine group can yield a bromo-alcohol, while reduction of the carboxylate ester can produce an alcohol .
Scientific Research Applications
Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine and chloromethyl groups make it particularly versatile in synthetic chemistry, while its imidazo[1,2-a]pyridine scaffold enhances its potential in medicinal chemistry .
Properties
IUPAC Name |
methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-16-10(15)6-2-8(11)9-13-7(3-12)5-14(9)4-6/h2,4-5H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMGBDGNPHFBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C(=C1)Br)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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